Ethyl imidazo[1,5-a]pyridine-3-carboxylate
Description
Significance of the Imidazo[1,5-a]pyridine (B1214698) Scaffold in Heterocyclic Chemistry
The imidazo[1,5-a]pyridine scaffold, which consists of a fused imidazole (B134444) and pyridine (B92270) ring system, is a significant structural motif in both medicinal and materials chemistry. guidechem.comguidechem.com Its unique electronic properties and rigid, planar structure make it an attractive core for designing molecules with specific functions. The synthesis of this scaffold has been an area of intense research, with numerous methods developed to access a wide variety of derivatives through techniques like cyclocondensation, cycloaddition, and oxidative cyclization. guidechem.com This synthetic accessibility allows chemists to systematically modify the core structure to fine-tune its chemical and physical properties for various applications. guidechem.com
Overview of Applications of Imidazo[1,5-a]pyridines in Materials Science and Pharmaceuticals
The unique characteristics of the imidazo[1,5-a]pyridine nucleus have led to its use in several high-technology and medical fields.
In materials science , these compounds are particularly noted for their luminescent and photophysical properties. Many derivatives are fluorescent, making them useful as emitters in organic light-emitting diodes (OLEDs), as chemical sensors, and as fluorophores for bioimaging. nih.gov Their ability to act as ligands for a variety of coordination complexes also opens up applications in catalysis and the development of novel inorganic-organic hybrid materials. nih.gov
In the pharmaceutical sector, the imidazo[1,5-a]pyridine scaffold is a privileged structure, appearing as a core component in a large number of biologically active compounds. guidechem.com Derivatives have been investigated for a range of therapeutic applications, including as potential anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. guidechem.com The scaffold's ability to interact with various biological targets has made it a focal point in drug discovery programs.
Academic Research Trajectory of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate within the Imidazopyridine Family
This compound (CAS No. 81803-60-3) has established its academic and research significance primarily as a key synthetic intermediate. guidechem.com Rather than being an end-product with direct applications, its research trajectory is characterized by its role as a foundational building block for the synthesis of more complex and functionally diverse molecules. guidechem.com
Chemical and pharmaceutical research has utilized this colorless solid to create elaborate derivatives for investigation in drug discovery, particularly in the fields of oncology and neurology. guidechem.com The presence of the ethyl ester group at the 3-position of the heterocyclic core provides a reactive site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form a wide array of carboxamides. The existence of related research compounds, such as Ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate, underscores the utility of the this compound skeleton as a platform for generating new chemical entities. bldpharm.comchemsrc.com Its value lies in its versatility, providing a reliable and accessible starting point for exploring the chemical space around the imidazo[1,5-a]pyridine scaffold in the quest for novel therapeutic agents. guidechem.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 81803-60-3 guidechem.com |
| Molecular Formula | C₁₀H₁₀N₂O₂ guidechem.com |
| Molecular Weight | 190.2 g/mol guidechem.com |
| Appearance | Colorless Solid guidechem.com |
| LogP | 1.95 guidechem.com |
| Polar Surface Area (PSA) | 43.60 Ų guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWAMSXHNSBIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545646 | |
| Record name | Ethyl imidazo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81803-60-3 | |
| Record name | Ethyl imidazo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Mechanisms for Ethyl Imidazo 1,5 a Pyridine 3 Carboxylate
Advanced Synthetic Routes and Strategies
Modern organic synthesis provides several elegant and efficient routes to the imidazo[1,5-a]pyridine (B1214698) core, each with distinct advantages concerning substrate scope, reaction conditions, and atom economy.
Cyclocondensation represents one of the most fundamental and widely utilized strategies for the synthesis of imidazo[1,5-a]pyridines. beilstein-journals.org The majority of these approaches utilize nucleophilic 2-(aminomethyl)pyridine (also known as 2-picolylamine) as the key building block, which undergoes reaction with a variety of electrophilic partners to construct the fused imidazole (B134444) ring. nih.govresearchgate.net
The general mechanism involves the initial formation of an amide or amidine intermediate, followed by an intramolecular cyclization onto the pyridine (B92270) nitrogen and subsequent aromatization, typically through dehydration or another elimination step. A range of electrophilic reagents, each contributing different atoms to the final ring, can be employed in this strategy.
Table 1: Electrophilic Reagents in Cyclocondensation for Imidazo[1,5-a]pyridine Synthesis
| Electrophilic Reagent Class | Resulting C1/C3 Substituent | Reference |
|---|---|---|
| Carboxylic Acids | Varied | nih.gov |
| Acyl Chlorides / Anhydrides | Varied | nih.gov |
| Esters | Varied | nih.gov |
| Aldehydes (oxidative) | Varied | nih.gov |
| Nitroalkanes | Alkyl/Aryl | nih.gov |
One notable example involves the reaction of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated by polyphosphoric acid (PPA). nih.gov This method proceeds through the formation of an amidinium species, which then undergoes a 5-exo-trig cyclization to furnish the imidazo[1,5-a]pyridine core in moderate to good yields. nih.gov
Cycloaddition reactions offer a powerful and often stereocontrolled method for the construction of heterocyclic rings. beilstein-journals.org While [3+2] cycloaddition reactions involving pyridinium (B92312) ylides are well-established for the synthesis of related nitrogen-fused heterocycles like indolizines or the isomeric imidazo[1,2-a]pyridines, their specific application to form the imidazo[1,5-a]pyridine ring system is less commonly documented in readily available literature. rsc.orgnih.govijcce.ac.ir Nevertheless, cycloaddition is recognized as a key strategic approach for building this heterocyclic core. rsc.orgbeilstein-journals.org These reactions typically involve the combination of a three-atom component with a two-atom component to form the five-membered imidazole ring in a concerted or stepwise fashion.
Oxidative cyclization methods provide an alternative to classical condensation approaches by forming key C-N bonds under oxidizing conditions. These reactions often feature high atom economy and can utilize readily available starting materials. beilstein-journals.org
A prominent example is the copper-catalyzed tandem reaction between a pyridine ketone and a benzylamine, which proceeds through condensation, amination, and an oxidative dehydrogenation process using molecular oxygen as a clean oxidant to afford 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org Another powerful method is the copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines. organic-chemistry.orgorganic-chemistry.org This reaction provides 1,3-disubstituted imidazo[1,5-a]pyridines by leveraging naturally abundant amino acids as synthons. organic-chemistry.org The proposed mechanism involves the formation of an intermediate that undergoes oxidative iodination and subsequent intramolecular amination to yield the final product. organic-chemistry.org
Table 2: Examples of Oxidative Cyclization Strategies
| Reaction Components | Catalyst/Oxidant | Key Features | Reference |
|---|---|---|---|
| 2-Benzoylpyridines + α-Amino Acids | Cu(OTf)₂ / I₂ / DTBP | Decarboxylative cyclization | organic-chemistry.orgorganic-chemistry.org |
| Pyridine Ketones + Benzylamines | Copper(II) / O₂ | Condensation-amination-oxidative dehydrogenation | organic-chemistry.org |
Transannulation reactions are an advanced synthetic tool wherein one heterocyclic ring is converted into another by rearrangement, often with the extrusion of a small molecule. For the synthesis of imidazo[1,5-a]pyridines, a key strategy is the copper-catalyzed denitrogenative transannulation of pyridotriazoles. nih.gov
In this process, a precursor like triazolo[1,5-a]pyridine reacts with amines or amino acids in the presence of a copper catalyst and an oxidant (e.g., air). nih.govorganic-chemistry.org The reaction proceeds through the opening of the triazole ring, loss of a dinitrogen molecule (N₂), and subsequent cyclization with the amine component to form the thermodynamically more stable imidazo[1,5-a]pyridine ring system. organic-chemistry.org This method is particularly effective for creating diverse substitution patterns on the imidazole ring. nih.gov Another variant employs nitriles as the nitrogen and carbon source in a reaction catalyzed by BF₃·Et₂O. organic-chemistry.org
Specific Reaction Pathways for Ethyl Imidazo[1,5-a]pyridine-3-carboxylate
While the aforementioned strategies provide general access to the core structure, the synthesis of the specifically substituted title compound, this compound, is most directly achieved through a classical cyclocondensation pathway.
One of the principal methods for the synthesis of imidazo[1,5-a]pyridine-3-carboxylates is the direct condensation of 2-(aminomethyl)pyridine with an oxalyl derivative, such as ethyl oxalyl chloride. This reaction is a robust and straightforward example of the cyclocondensation strategy.
The reaction mechanism proceeds in two distinct stages, which can often be performed in a one-pot sequence:
Acylation: The primary amine of 2-(aminomethyl)pyridine acts as a nucleophile, attacking the more reactive acyl chloride function of ethyl oxalyl chloride. This results in the formation of an amide intermediate, N-(pyridin-2-ylmethyl)oxalamic acid ethyl ester .
Intramolecular Cyclization: The crucial ring-closing step is typically achieved by treating the amide intermediate with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). This step is analogous to a Bischler-Napieralski reaction. The dehydrating agent activates the amide carbonyl group, facilitating an intramolecular electrophilic attack by the pyridine ring nitrogen. Subsequent elimination of water leads to the formation of the aromatic imidazo[1,5-a]pyridine ring system, yielding the final product, this compound.
This pathway is highly efficient as it directly installs the required ethyl carboxylate group at the C3 position of the heterocyclic core.
Mg₃N₂-Assisted One-Pot Annulation Strategy via Cyclo-condensation of 2-Pyridyl Ketones with Alkyl Glyoxylates
A novel and efficient one-pot annulation strategy utilizing magnesium nitride (Mg₃N₂) has been developed for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines. rsc.orgnih.gov This method proceeds via a cyclo-condensation reaction between 2-pyridyl ketones and alkyl glyoxylates or aldehydes, offering excellent yields and high selectivity for the imidazo[1,5-a]pyridine isomer. rsc.orgresearchgate.net
The reaction mechanism is proposed to involve Mg₃N₂ acting as a source of ammonia (B1221849) in situ, which facilitates the formation of an intermediate imine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic product. This approach is notable for its mild reaction conditions, high atom economy, and the use of readily accessible starting materials. researchgate.net
Table 1: Examples of Mg₃N₂-Assisted Synthesis of Imidazo[1,5-a]pyridines
| 2-Pyridyl Ketone Reactant | Aldehyde/Glyoxylate Reactant | Product | Yield (%) |
|---|---|---|---|
| Phenyl(pyridin-2-yl)methanone | Ethyl glyoxylate | Ethyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate | 92% |
| (4-Chlorophenyl)(pyridin-2-yl)methanone | Benzaldehyde | 1-(4-Chlorophenyl)-3-phenylimidazo[1,5-a]pyridine | 90% |
| (4-Methylphenyl)(pyridin-2-yl)methanone | 4-Methoxybenzaldehyde | 1-(4-Methylphenyl)-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | 94% |
Note: Data is representative of the yields reported for this synthetic method. rsc.org
Electrochemical Generation of Cyanating Reagents in Imidazo[1,5-a]pyridine-3-carboxylate Synthesis
An innovative electrochemical approach has been established for the synthesis of 1-cyano-imidazo[1,5-a]pyridines. rsc.org This method employs ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) in a dual role: as a supporting electrolyte and as a source for the cyanating reagent. rsc.org Through electrochemical oxidation, the thiocyanate anion (SCN⁻) generates a cyano radical ([CN]), which then participates in a three-component reaction. rsc.org
The process involves the reaction of pyridine-2-carboxaldehydes, various amines, and NH₄SCN. The key step is the addition of the electrochemically generated [CN] species to the C=N bond of an imine, which is formed in situ from the aldehyde and amine. This is followed by a cascade of anodic oxidation and cyclization to yield the final CN-substituted imidazo[1,5-a]pyridine product. rsc.org
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters (Analogous Pathways)
While targeting the imidazo[1,5-a]pyridine scaffold, it is informative to consider analogous pathways for related isomers. The synthesis of imidazo[1,2-a]pyridine-3-carboxylic acid esters, key intermediates for certain anti-tuberculosis agents, has been efficiently achieved using microwave-assisted organic synthesis (MAOS). clockss.orgresearchgate.net
This method involves the condensation of various 2-aminopyridines with ethyl 2-halogenated acetoacetates. clockss.orgresearchgate.net The use of microwave irradiation significantly reduces reaction times, often to 20-30 minutes, while providing acceptable to good yields of the desired products. clockss.org The reaction is typically performed in ethanol (B145695) at elevated temperatures (e.g., 120°C). clockss.orgresearchgate.net This rapid and efficient protocol highlights the utility of microwave assistance in the synthesis of imidazopyridine cores. clockss.orgcrossref.org
Table 2: Microwave-Assisted Synthesis of Ethyl Imidazo[1,2-a]pyridine-3-carboxylates
| 2-Aminopyridine (B139424) Reactant | Ethyl 2-halogenated acetoacetate | Product | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-4-methylpyridine | Ethyl 2-chloroacetoacetate | Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | 20 | 78% |
| 2-Amino-5-methylpyridine | Ethyl 2-chloroacetoacetate | Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate | 20 | 81% |
| 2-Aminopyridine | Ethyl 2-chloroacetoacetate | Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | 20 | 75% |
Note: Data is representative of the yields and conditions reported for this analogous synthetic method. clockss.org
Transition-Metal-Catalyzed Approaches (e.g., Copper-Catalyzed Oxidative Amination of C(sp³)-H Bonds)
Transition-metal catalysis offers powerful tools for the construction of the imidazo[1,5-a]pyridine ring system. A notable example is the copper-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, which proceeds via a C(sp³)-H amination. organic-chemistry.org This approach provides a concise route to multifunctional imidazo[1,5-a]pyridines using oxygen as the sole oxidant. organic-chemistry.org
The reaction involves the formation of an intermediate from the N-heteroaryl ketone and the alkylamine, followed by a copper-catalyzed intramolecular oxidative C-N bond formation. This strategy is advantageous as it utilizes the readily available C-H bonds, avoiding the need for pre-functionalized substrates. While some methods are metal-free, copper-based systems are particularly common for these transformations. organic-chemistry.org
Catalytic Systems and Reagents in Imidazo[1,5-a]pyridine-3-carboxylate Synthesis
The choice of catalysts and reagents is crucial for the efficient and selective synthesis of imidazo[1,5-a]pyridines. Specific systems have been identified that promote the key bond-forming and cyclization steps.
Role of Propane Phosphoric Acid Anhydride (T3P) in One-Pot Syntheses
Propane phosphoric acid anhydride, commonly known as T3P, is a highly effective coupling and dehydrating agent that facilitates the one-pot synthesis of imidazo[1,5-a]pyridines. core.ac.ukresearchgate.net This methodology involves the reaction of a carboxylic acid with a 2-(aminomethyl)pyridine. core.ac.ukresearchgate.net
The reaction proceeds in two main stages. First, T3P activates the carboxylic acid, promoting the formation of an amide intermediate with the 2-(aminomethyl)pyridine at room temperature. core.ac.uk Subsequently, upon heating (refluxing), T3P acts as a powerful dehydrating agent to facilitate the intramolecular cyclization of the amide, yielding the final imidazo[1,5-a]pyridine product. core.ac.ukresearchgate.netresearchgate.net This one-pot procedure is valued for its operational simplicity and good yields. researchgate.net
Copper-Based Catalysts (e.g., CuCl₂, Copper/Iodine)
Copper-based catalysts are widely employed in the synthesis of imidazo[1,5-a]pyridines due to their versatility and efficiency. Systems such as copper(II) chloride (CuCl₂) and combined copper/iodine have proven effective in promoting the necessary cyclization reactions. researchgate.net
One prominent example is the copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines. organic-chemistry.org This reaction provides 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. Another approach involves a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, which proceeds through condensation, amination, and oxidative dehydrogenation using O₂ as a clean oxidant. organic-chemistry.org These methods highlight the central role of copper catalysts in constructing the imidazo[1,5-a]pyridine core through various oxidative C-N bond-forming strategies. organic-chemistry.orgbeilstein-journals.org
Palladium-Catalyzed Decarboxylative Coupling for Imidazopyridine Arylation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient pathways for the formation of carbon-carbon bonds. In the context of imidazopyridine chemistry, decarboxylative coupling has emerged as a powerful strategy for the arylation of the heterocyclic core, obviating the need for pre-functionalized organometallic reagents.
An efficient protocol has been developed for the palladium-catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids, a close structural isomer of the imidazo[1,5-a]pyridine system. acs.org This methodology facilitates the coupling of the heterocyclic carboxylic acid with various aryl chlorides. acs.org Notably, the reaction proceeds smoothly in an aqueous medium under a normal air atmosphere without the requirement for special additives. acs.org The use of water is reported to effectively promote the desired decarboxylative arylation, highlighting a move towards more environmentally benign reaction conditions. acs.org This represents a significant advancement, as it allows for the synthesis of 3-aryl-imidazo[1,2-a]pyridines using inexpensive and widely available aryl chlorides as coupling partners. acs.org
The general applicability of palladium catalysts, such as palladium(II) acetate, often in conjunction with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, allows for the direct arylation at various positions of the imidazole or pyridine rings, depending on the substrate and reaction conditions. rsc.orgrsc.org While direct C-H arylation is an alternative, decarboxylative coupling offers superior regioselectivity, as the position of the outgoing carboxyl group dictates the site of new C-C bond formation. mdpi.com
Table 1: Conditions for Palladium-Catalyzed Decarboxylative Arylation of Imidazo[1,2-a]pyridine-3-carboxylic Acids acs.org
| Parameter | Condition |
| Catalyst | Palladium complex |
| Coupling Partner | Aryl chlorides |
| Solvent | Aqueous medium |
| Atmosphere | Air |
| Key Feature | Additive-free |
| Product | 3-Aryl-imidazo[1,2-a]pyridines |
Other Catalysts (e.g., Boron Trifluoride Etherate, CBr₄, MnO₂)
Beyond palladium, a range of other catalytic systems have been successfully employed to construct the imidazo[1,5-a]pyridine scaffold. These methods often provide alternative reaction pathways, utilize more cost-effective reagents, and operate under mild, metal-free conditions.
Boron Trifluoride Etherate (BF₃·Et₂O): This Lewis acid serves as an effective catalyst for the denitrogenative transannulation of pyridotriazoles with nitriles to furnish imidazo[1,5-a]pyridines. organic-chemistry.org The reaction proceeds under metal-free conditions, and the choice of solvent has been identified as a critical parameter for achieving high yields of the desired products. organic-chemistry.org
Carbon Tetrabromide (CBr₄): A mild, practical, and metal-free method for the synthesis of functionalized imidazo[1,5-a]heterocycles involves a CBr₄-mediated [4+1] dehydrocyclization. acs.orgacs.orgresearchgate.net This reaction utilizes readily available pyridin-2-ylmethanamines and aldehydes as starting materials. acs.orgresearchgate.net The process is highly efficient, demonstrating a wide substrate scope and tolerance for various functional groups, and it proceeds under ambient temperature, avoiding the need for heavy metals or harsh oxidants. acs.orgresearchgate.net The reaction is believed to be promoted by the formation of bromoform (B151600) anion, which facilitates the key cyclization step. acs.org
Manganese Dioxide (MnO₂): While direct catalysis by MnO₂ for this specific synthesis is not extensively detailed, manganese oxides are recognized for their catalytic activity. researchgate.net Copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) has been utilized as a heterogeneous catalyst for the tandem synthesis of 3-iodoimidazo[1,2-a]pyridines. researchgate.net This indicates the potential of manganese-based materials to serve as effective supports or co-catalysts in oxidative cyclization reactions leading to imidazopyridine derivatives.
Table 2: Overview of Alternative Catalysts in Imidazo[1,5-a]pyridine Synthesis
| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
| BF₃·Et₂O | Denitrogenative Transannulation | Pyridotriazoles, Nitriles | Metal-free; solvent-dependent yields | organic-chemistry.org |
| CBr₄ | [4+1] Dehydrocyclization | Pyridin-2-ylmethanamines, Aldehydes | Metal-free; room temperature; wide scope | acs.orgresearchgate.net |
| CuOx/OMS-2 | Tandem Iodination/Cyclization | (Not specified for [1,5-a] isomer) | Heterogeneous catalyst | researchgate.net |
Application of Selenium Dioxide in 3-Substituted Imidazo[1,5-a]pyridine Synthesis
Selenium dioxide (SeO₂) has been demonstrated as a versatile reagent in the synthesis of the imidazo[1,5-a]pyridine skeleton. researchgate.net The reaction of 2-(aminomethyl)pyridine with selenium dioxide leads directly to the formation of the fused heterocyclic system in a single step. researchgate.net
Depending on the specific reaction conditions, this method can yield a variety of products. The major products identified include 3-(2-pyridyl)imidazo[1,5-a]pyridine, as well as more complex selenium-bridged derivatives such as bis[3-(2-pyridyl)imidazo[1,5-a]pyridin-1-yl] selenide (B1212193) and the corresponding diselenide. researchgate.net The formation of these selenium-containing compounds highlights the dual role of SeO₂ as both an oxidant and a selenium source for incorporation into the final product. nih.gov The structures of these unique selenium-bridged molecules have been confirmed through X-ray crystal structural analysis. researchgate.net
Mechanistic Investigations of Formation Reactions
Understanding the underlying mechanisms of these synthetic transformations is crucial for reaction optimization and the development of new methodologies. Investigations have pointed to the involvement of various highly reactive species, including radical and cationic intermediates.
Radical Intermediates in Catalyzed Reactions
The involvement of radical intermediates has been proposed and investigated in several synthetic routes toward imidazopyridines, particularly in photochemical and some transition-metal-catalyzed reactions. For instance, in the photochemical synthesis of functionalized imidazo[1,2-a]pyridines, the reaction mechanism is often initiated by a single electron transfer (SET) from a substrate to a photo-excited catalyst. nih.gov This process generates radical cation intermediates which can then undergo further transformations, such as addition to the imidazopyridine scaffold, followed by oxidation and deprotonation to yield the final product. nih.gov The inhibition of such reactions by radical scavengers like TEMPO provides strong evidence for a radical-based pathway. nih.gov
However, it is important to note that not all catalyzed formations of imidazopyridines proceed via radical mechanisms. In some systems, control experiments using radical inhibitors have shown no significant effect on the reaction yield, suggesting that alternative pathways, such as those involving tandem oxidation, addition, and cyclization steps, are operative. organic-chemistry.org
Role of Highly Active Intermediates (e.g., α-Acyl-N-sulfonyl Ketenimines)
Highly reactive intermediates are central to many complex organic transformations. While the direct involvement of α-acyl-N-sulfonyl ketenimines in the synthesis of this compound is not explicitly detailed in the reviewed literature, N-sulfonyl ketenimines are recognized as versatile intermediates in modern organic synthesis for producing a variety of heterocyclic compounds. researchgate.net These intermediates are typically generated in situ and can participate in various cycloaddition and cascade reactions. researchgate.net
The chemistry of related species, such as N-sulfonyl ketimines and N-acyl amidines, has been explored for heterocycle synthesis. nih.gov For example, cyclic N-acyl amidines can be synthesized via a [3+2] cycloaddition reaction involving N-silyl enamine intermediates and activated acyl azides. The high reactivity of the cumulene system in ketenimines allows them to be trapped by various nucleophiles or to participate in concerted cycloaddition reactions, making them powerful synthons for constructing complex molecular architectures. researchgate.net Further research may explore the potential application of these highly active intermediates in novel synthetic routes to the imidazo[1,5-a]pyridine core.
Coordination Chemistry and Ligand Applications of Imidazo 1,5 a Pyridine Derivatives
Imidazo[1,5-a]pyridines as Ligands for Metal Complexes
Imidazo[1,5-a]pyridine (B1214698) and its derivatives are a notable class of N-based heterocyclic skeletons where imidazole (B134444) and pyridine (B92270) rings are fused. This arrangement provides unique chemical properties that make them effective ligands for various metal ions. nih.gov When appropriately substituted, they can act as chelating ligands for metals such as Zn(II), Cu(I), Cu(II), Ir(III), Ni(II), and Co(II). nih.govnih.govacs.org The coordination chemistry of these compounds is extensive, leading to a wide array of coordination motifs and geometries. nih.govnih.govacs.org The versatility of the imidazo[1,5-a]pyridine framework allows it to function as a bidentate or tridentate chelating system, and it can be compared to the widely used bipyridine and phenanthroline families of ligands. nih.gov
Bidentate, Tridentate, and Tetradentate Binding Modes
The binding mode of imidazo[1,5-a]pyridine ligands is highly tunable through the introduction of specific substituents. A common strategy involves adding a pendant pyridine group, typically at the 1-position, which creates a classic N,N-bidentate ligand motif ideal for complexation. nih.govmdpi.com Alternatively, introducing a suitable substituent can result in an N,O-chelating ligand. nih.gov
The coordination capabilities of these ligands extend beyond simple bidentate chelation. Research has demonstrated the formation of mono-, bis-, and tris-chelate Zn(II) complexes, showcasing the ligand's ability to accommodate different coordination numbers around a metal center. mdpi.com For example, 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine has been used to synthesize a tris-chelate Zn(II) complex with a distorted octahedral environment, which is the first of its kind. mdpi.com The coordination chemistry of these derivatives also includes tridentate systems. nih.gov Moreover, the synthesis of multitopic imidazo[1,5-a]pyridines with various linkers allows for geometric tunability, similar to polypyridines and polypyrazoles, and has led to the development of tetradentate polyazines based on this scaffold. nih.gov
| Binding Mode | Description | Example Metal Ions |
| Bidentate (N,N) | Coordination through two nitrogen atoms, often from the imidazo[1,5-a]pyridine core and a pendant pyridine. nih.govmdpi.com | Zn(II), Cu(I/II), Ni(II), Pd(II) nih.govresearchgate.net |
| Bidentate (N,O) | Coordination through a nitrogen atom from the heterocyclic core and an oxygen atom from a substituent like a phenol (B47542) group. nih.govresearchgate.net | Co(II), Pd(II), Zn(II), B(III) researchgate.netmdpi.com |
| Tridentate | Coordination through three donor atoms, enabling more complex geometries. nih.gov | Various transition metals |
| Tetradentate | Coordination through four donor atoms, often achieved by linking multiple imidazo[1,5-a]pyridine units. nih.gov | Various transition metals |
Formation of Luminescent Coordination Compounds
A significant feature of imidazo[1,5-a]pyridine derivatives is their inherent luminescence, which can be transferred and often enhanced upon coordination to a metal center. researchgate.net These compounds are known for their intense emission, optical tunability, high Stokes shifts, and good photostability. researchgate.netresearchgate.netrsc.org
Complexes with various metals, including zinc, copper, and boron, exhibit remarkable luminescence properties. mdpi.com For instance, a series of N,N-bidentate zinc complexes of 1,3-substituted imidazo[1,5-a]pyridines display emission maxima in the blue region of the visible spectrum (410–460 nm) with fluorescence quantum yields reaching up to 33%. mdpi.com The complexation with Zn(II) often leads to a notable increase in the emission quantum yield due to a conformational rigidification of the ligand. mdpi.com Boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols also show strong blue emission in both solution and thin polymeric films, with large Stokes shifts and good quantum yields. mdpi.comresearchgate.net
| Metal Center | Ligand Type | Emission Characteristics | Quantum Yield (ΦF) |
| Zn(II) | 1,3-substituted imidazo[1,5-a]pyridines (N,N) | Blue emission (410-460 nm) mdpi.com | Up to 33% mdpi.com |
| Zn(II) | 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine (N,N) | Intense fluorescence at 463 nm (free ligand) mdpi.com | 19% (free ligand), increases upon complexation mdpi.com |
| B(III) | 2-(imidazo[1,5-a]pyridin-3-yl)phenols (N,O) | Blue emission, large Stokes shifts mdpi.comresearchgate.net | Good mdpi.com |
Zn(II) Coordination Polymers Incorporating Imidazo[1,5-a]pyridine Derivatives
The structural versatility of imidazo[1,5-a]pyridines has been exploited in the construction of coordination polymers (CPs). nih.govmdpi.comnih.gov Specifically, ditopic imidazo[1,5-a]pyridine derivatives have been used as ligands to assemble novel one-dimensional (1D) and two-dimensional (2D) Zn(II)-based CPs. mdpi.comnih.gov These materials are of growing interest due to their stability and potential applications in areas like luminescence. nih.govmdpi.com
Catalytic Applications of Metal-Imidazo[1,5-a]pyridine Complexes
Beyond their use in constructing materials with interesting photophysical properties, metal complexes of imidazo[1,5-a]pyridines, particularly in their N-heterocyclic carbene (NHC) form, are highly effective catalysts. The imidazo[1,5-a]pyridin-3-ylidene (ImPy) ligand has emerged as a powerful tool in palladium-catalyzed cross-coupling reactions.
Palladium-Imidazo[1,5-a]pyridin-3-ylidene Complexes as Catalysts for Cross-Coupling Reactions
Well-defined and stable palladium-ImPy complexes have been developed as a versatile class of precatalysts for various cross-coupling reactions. rsc.orgbohrium.comnih.gov These catalysts, often formulated as [(NHC)Pd(cinnamyl)Cl] complexes, are notably air- and moisture-stable, which simplifies their handling and application. rsc.orgnih.gov
These catalyst systems have proven effective in challenging transformations, such as the cross-coupling of nitroarenes through C–NO₂ activation. rsc.orgbohrium.com The rigidity of the imidazo[1,5-a]pyridin-3-ylidene template and the ability to tune its steric properties are key to its high performance. rsc.orgbohrium.com By carefully matching the steric bulk of substituents on the ligand framework (e.g., at the C5-position and the N2-wingtip), highly reactive catalysts can be designed. rsc.orgnih.gov The electronic properties of these sterically-restricted ligands, characterized by a low-lying LUMO, contribute to their catalytic efficacy, setting them apart from standard imidazolylidene ligands. nih.gov
Fast Activation and High Reactivity of ImPy-Pd Catalysts
A critical advantage of the [(NHC)Pd(cinnamyl)Cl] precatalysts featuring ImPy ligands is their rapid activation. rsc.orgnih.gov Kinetic studies have demonstrated that these complexes undergo fast activation to form the catalytically active monoligated Pd(0) species. bohrium.com This activation process is efficient, leading to a 1:1 ratio of palladium to the NHC ligand in the active catalyst. rsc.orgnih.gov
The high reactivity of this class of catalysts stems from the unique structural and electronic features of the ImPy ligand. bohrium.com The L-shaped geometry of the NHC ligand creates a specific catalytic pocket that can be optimized for particular substrates. rsc.org This combination of rapid catalyst formation and high intrinsic reactivity makes ImPy-Pd complexes broadly useful for activating unreactive chemical bonds in organic synthesis. rsc.orgbohrium.com
Advanced Research on the Biological Activities and Pharmacological Potential of Imidazo 1,5 a Pyridine Derivatives Excluding Dosage/administration
Anticancer and Cytotoxic Activities
Derivatives of the imidazo[1,5-a]pyridine (B1214698) scaffold have demonstrated notable potential as anticancer agents through various mechanisms of action. Research has focused on creating hybrid molecules that combine the imidazo[1,5-a]pyridine core with other pharmacologically active moieties to enhance cytotoxicity against human tumor cell lines.
A significant area of investigation involves the synthesis of imidazo[1,5-a]pyridine-benzimidazole hybrids. A series of these compounds (5a–aa) were evaluated for their cytotoxic effects across a panel of sixty human tumor cell lines. Among them, compounds 5d and 5l emerged as particularly potent, displaying significant growth inhibition with GI50 values ranging from 1.06 to 14.9 μM and 0.43 to 7.73 μM, respectively. jst.go.jp Another series of novel imidazo[1,5-a]pyridine-PBD (pyrrolobenzodiazepine) conjugates also showed promising antitumor activity in the MCF-7 breast cancer cell line. juit.ac.in
| Compound | Derivative Type | Cell Lines | Activity Range (GI50) | Reference |
|---|---|---|---|---|
| 5d | Imidazo[1,5-a]pyridine-benzimidazole hybrid | Sixty human cancer cell lines | 1.06 - 14.9 µM | jst.go.jp |
| 5l | Imidazo[1,5-a]pyridine-benzimidazole hybrid | Sixty human cancer cell lines | 0.43 - 7.73 µM | jst.go.jp |
| 13f & 13g | Imidazo[1,5-a]pyridine-PBD conjugate | MCF-7 (Breast Cancer) | Promising antitumor activity | juit.ac.in |
Inhibition of Tubulin Polymerization
One of the key mechanisms contributing to the anticancer effect of imidazo[1,5-a]pyridine derivatives is the inhibition of microtubule dynamics. Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and cell death. jst.go.jp
The imidazo[1,5-a]pyridine-benzimidazole hybrids 5d and 5l were found to be effective inhibitors of tubulin polymerization, with IC50 values of 3.25 μM and 1.71 μM, respectively. jst.go.jp Immunofluorescence analysis in human breast cancer cells (MCF-7) confirmed that these compounds effectively disrupt microtubule assembly. Molecular docking simulations further suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin, which is consistent with their antiproliferative activity. jst.go.jp
PI3K/Akt Pathway Inhibition
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth; its aberrant activation is a common feature in many cancers. Targeting this pathway is a well-established strategy in cancer therapy. Certain imidazo[1,5-a]pyridine derivatives have been shown to modulate this pathway. jst.go.jp
Cell Cycle Arrest (e.g., G2/M phase) and Apoptosis Induction
By disrupting critical cellular processes like tubulin polymerization and survival signaling, imidazo[1,5-a]pyridine derivatives can induce cell cycle arrest and trigger programmed cell death (apoptosis).
Flow cytometric analysis revealed that imidazo[1,5-a]pyridine-benzimidazole hybrids 5d and 5l cause cell cycle arrest at the G2/M phase. jst.go.jp Similarly, treatment of MCF-7 breast cancer cells with imidazo[1,5-a]pyridine-PBD conjugates at a 2 μM concentration also resulted in G2/M phase arrest. juit.ac.in Further investigation into the apoptotic effects of the benzimidazole (B57391) hybrids confirmed their ability to induce apoptosis through various downstream events, including Hoechst staining, changes in mitochondrial membrane potential, cytochrome c release, generation of reactive oxygen species (ROS), activation of caspase 9, and DNA fragmentation. jst.go.jp Increasing the concentration of the PBD conjugates to 4 μM led to an accumulation of cells in the G0 (apoptotic) phase and induced the expression of proteins involved in apoptosis and DNA damage, such as p53, p21, and γ-H2AX. juit.ac.in
Antimicrobial and Anti-infective Activities
Beyond their anticancer properties, imidazo[1,5-a]pyridine derivatives have been explored for their potential as antimicrobial agents. Research in this area has often involved the synthesis of metal complexes incorporating the imidazo[1,5-a]pyridine scaffold to enhance biological activity.
Antibacterial Effects, including activity against Multi-Drug Resistant (MDR) Strains
The search for new antibacterial agents is critical due to the rise of multi-drug resistant (MDR) pathogens. Ruthenium(III) complexes featuring imidazo[1,5-a]pyridine-based ligands have been synthesized and screened for their antibacterial properties. These complexes were tested against a panel of both Gram-positive and Gram-negative bacteria, demonstrating that the metal complexes exhibit greater activity than the ligands alone. researchgate.net
| Gram Stain | Bacterial Species | Reference |
|---|---|---|
| Gram-positive | Bacillus subtilis | researchgate.net |
| Gram-positive | Staphylococcus aureus | researchgate.net |
| Gram-negative | Escherichia coli | researchgate.net |
| Gram-negative | Pseudomonas aeruginosa | researchgate.net |
| Gram-negative | Klebsiella pneumoniae | researchgate.net |
Antifungal Properties
The antifungal potential of imidazo[1,5-a]pyridine derivatives has also been investigated. The same series of Ru(III) complexes with imidazo[1,5-a]pyridine ligands were evaluated for their activity against the fission yeast Schizosaccharomyces pombe, which serves as a model organism for eukaryotic cell studies and antifungal research. researchgate.net The results indicated that the metal complexes were more effective at inhibiting the growth of S. pombe cells than the uncomplexed ligands, highlighting the potential of this scaffold in developing new antifungal agents. researchgate.net
Antitubercular Activity and Specific Inhibition Mechanisms (e.g., QcrB subunit)
There is a notable absence of direct studies evaluating Ethyl imidazo[1,5-a]pyridine-3-carboxylate for antitubercular properties. However, the structurally related pyrazolo[1,5-a]pyridine (B1195680) scaffold, a bioisostere of imidazo[1,5-a]pyridine, has been investigated for this activity. These studies provide insights into the potential of the core ring system.
Research into pyrazolo[1,5-a]pyridine-3-carboxamides has identified potent anti-Mycobacterium tuberculosis (Mtb) agents. nih.gov These compounds have demonstrated promising in vitro potency with nanomolar Minimum Inhibitory Concentration (MIC) values against both drug-susceptible (H37Rv) and multidrug-resistant Mtb strains. nih.gov The mechanism of action for the related and extensively studied imidazo[1,2-a]pyridine (B132010) class involves the inhibition of the QcrB subunit of the cytochrome bcc complex, which is crucial for mycobacterial energy metabolism. rsc.org Given the structural similarities, it is plausible that imidazo[1,5-a]pyridine derivatives could be explored for similar inhibitory mechanisms.
One of the most promising pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) compounds, 5k , has shown a significant reduction in bacterial burden in a mouse model infected with Mtb H37Ra, highlighting the potential of this scaffold in developing new antitubercular drugs. nih.gov
| Compound | Scaffold | Activity | Note |
| 5k | Pyrazolo[1,5-a]pyridine-3-carboxamide | Significant reduction of bacterial burden in Mtb H37Ra infected mouse model. nih.gov | A promising lead for further antitubercular drug discovery. nih.gov |
Antiprotozoal Activity
Enzyme Inhibition and Receptor Modulation
Thromboxane (B8750289) A₂ Synthetase Inhibition
The imidazo[1,5-a]pyridine scaffold has been identified as a novel class of thromboxane A₂ synthetase inhibitors. Thromboxane A₂ is a potent mediator of platelet aggregation and vasoconstriction, and its inhibition is a therapeutic target in cardiovascular diseases. While this compound itself has not been the primary focus, a study on a series of imidazo[1,5-a]pyridine derivatives demonstrated their potential in this area. The most potent compound identified in this series was imidazo[1,5-a]-pyridine-5-hexanoic acid . The research highlighted the specific structural requirements for potent inhibition of the enzyme.
Kinase Activity Inhibition
There is no specific information available regarding the kinase inhibitory activity of this compound. However, the broader class of imidazopyridines has been explored for this activity. For instance, derivatives of the isomeric imidazo[1,2-a]pyridine have been developed as PI3K/mTOR dual inhibitors, showing significant anticancer activity in vitro and in vivo. acs.org Another study focused on imidazo[1,2-a]pyridine derivatives as inhibitors of protein kinases such as DYRK1A and CLK1. researchgate.net These findings indicate the potential of the imidazopyridine scaffold in kinase inhibition, though further research is required to determine if this activity extends to the imidazo[1,5-a]pyridine isomer and the specific ethyl carboxylate derivative.
Agonism of GABA and Benzodiazepine (B76468) Receptors
The imidazopyridine class of compounds is generally known for its interaction with GABA-A receptors, often exhibiting pharmacological properties similar to benzodiazepines. nih.govnih.gov While direct studies on this compound are lacking, research on more complex molecules incorporating the imidazo[1,5-a]pyridine core suggests its potential to modulate these receptors. For instance, imidazo[1,5-a]quinoline (B8571028) derivatives have been designed as ligands for the central benzodiazepine receptor. nih.gov These compounds have shown a range of activities, including anticonvulsant and anxiolytic properties in animal models. nih.gov This indicates that the imidazo[1,5-a]pyridine scaffold can serve as a pharmacophore for ligands targeting the GABA/benzodiazepine receptor complex.
Other Pharmacological Activities
Recent research has explored the use of the imidazo[1,5-a]pyridine scaffold in the development of DNA-directed alkylating agents for cancer therapy. A series of novel imidazo[1,5-a]pyridine-PBD (pyrrolobenzodiazepine) conjugates were synthesized and evaluated for their antitumor activity. johnshopkins.edu
These conjugates demonstrated enhanced DNA binding ability and significant antitumor activity against the MCF-7 breast cancer cell line. johnshopkins.edu Two compounds in particular, 13f and 13g , showed promising antitumor activity. johnshopkins.edu Further investigation revealed that these compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis. johnshopkins.edu In silico studies suggested that these conjugates bind effectively to the minor groove of DNA. johnshopkins.edu
| Compound | Structure | Activity | Mechanism |
| 13f | Imidazo[1,5-a]pyridine-PBD conjugate | Promising antitumor activity against MCF-7 cells. johnshopkins.edu | Induces G2/M cell cycle arrest and apoptosis. johnshopkins.edu |
| 13g | Imidazo[1,5-a]pyridine-PBD conjugate | Promising antitumor activity against MCF-7 cells. johnshopkins.edu | Induces G2/M cell cycle arrest and apoptosis; binds to DNA minor groove. johnshopkins.edu |
Anti-inflammatory and Antipyretic Properties
Research into the specific anti-inflammatory and antipyretic properties of this compound and its close derivatives is an emerging field. While the broader class of imidazopyridines has been investigated for such activities, detailed studies focusing solely on the imidazo[1,5-a]pyridine core are limited. One study has identified that imidazo[1,5-a]pyridine-1,3(2H,5H)-dione derivatives possess potential anti-inflammatory properties, suggesting a basis for further investigation into this therapeutic area. However, comprehensive data from extensive in vitro or in vivo models for the this compound compound itself are not yet available in the reviewed scientific literature. Similarly, there is a lack of specific research into the antipyretic effects of this particular compound and its derivatives.
Anxiolytic Effects
The potential anxiolytic effects of imidazo[1,5-a]pyridine derivatives are an area of interest, though much of the research has focused on structurally related compounds. For instance, studies have been conducted on imidazo[1,5-a] nih.govnih.govdiazepines, which are positive allosteric modulators of GABA-A receptors and have shown potential for treating anxiety. nih.govnih.gov However, these compounds represent a different chemical class from imidazo[1,5-a]pyridines. Direct and detailed investigations into the anxiolytic properties of this compound and its analogues are not extensively documented in the current body of scientific literature.
Antiviral Activity
The exploration of imidazo[1,5-a]pyridine derivatives for antiviral applications is a developing area of research. Preliminary studies on related compounds, such as imidazo[1,5-a]pyridine-1,3(2H,5H)-dione derivatives, have suggested potential antiviral activity. This indicates that the imidazo[1,5-a]pyridine scaffold may serve as a valuable template for the design of new antiviral agents. However, specific studies detailing the antiviral activity of this compound against a broad range of viruses are not yet prevalent in the scientific literature.
Anti-apoptotic Effects
The role of imidazo[1,5-a]pyridine derivatives in the regulation of apoptosis is a complex area of study. Much of the existing research on various imidazopyridine isomers has centered on their pro-apoptotic, or apoptosis-inducing, effects, particularly in the context of anticancer research. These studies have demonstrated that certain derivatives can trigger programmed cell death in cancer cells. However, there is a notable lack of research specifically investigating the anti-apoptotic (cell-protective) effects of this compound and its derivatives in non-cancerous models. Therefore, their potential to protect healthy cells from apoptosis remains an open area for future scientific inquiry.
Cardiotonic Activity
Investigations into the cardiotonic properties of imidazo[1,5-a]pyridine derivatives have yielded significant findings. A study focusing on novel 8-aryl-substituted imidazo[1,5-a]pyridines and related compounds explored their potential as positive inotropic agents. These derivatives were synthesized and evaluated for their effects on cardiac muscle contractility.
Selected 8-arylimidazo[1,5-a]pyridines were tested in vitro for their cardiac inotropic and electrophysiological activity. The research identified that compounds featuring an imidazole (B134444) substituent consistently demonstrated activity. This led to the proposal of a pharmacophoric relationship between the heterocycle-phenyl-imidazole structure and positive inotropic effects. Certain analogues were further examined in vivo, providing more comprehensive data on their hemodynamic and cardiac electrophysiology profiles.
| Compound Class | Tested Activity | Key Finding |
|---|---|---|
| 8-arylimidazo[1,5-a]pyridines | Positive Inotropic and Electrophysiological Activity | Compounds with an imidazole substituent showed consistent cardiotonic activity. |
Inhibition of β-Amyloid Formation
Imidazo[1,5-a]pyridine derivatives have emerged as promising agents in the context of neurodegenerative diseases, particularly Alzheimer's disease, due to their potential to modulate the formation of β-amyloid (Aβ) plaques. Research in this area has focused on the development of 5-HT4 receptor partial agonists, as this receptor is implicated in the processing of amyloid precursor protein (APP).
A series of imidazo[1,5-a]pyridine derivatives were designed and synthesized to act as partial agonists for the 5-HT4 receptor. The therapeutic rationale is that activation of this receptor can promote the non-amyloidogenic processing of APP, leading to an increase in the secretion of the soluble, neuroprotective sAPPα fragment and consequently reducing the formation of neurotoxic Aβ peptides. Optimized lead compounds from this series have demonstrated not only potent and selective 5-HT4 partial agonism but also good brain penetration and efficacy in animal models of cognitive impairment.
| Compound Series | Target | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| Imidazo[1,5-a]pyridine derivatives | 5-HT4 Receptor | Partial agonism, promoting sAPPα secretion and reducing β-amyloid formation. | Symptomatic and disease-modifying treatment of cognitive disorders in Alzheimer's disease. |
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) of imidazo[1,5-a]pyridine derivatives has been systematically investigated to optimize their pharmacological properties for specific biological targets. A notable example is the development of potent and selective 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease.
In these studies, researchers synthesized a series of imidazo[1,5-a]pyridine derivatives and evaluated their binding affinity and functional activity at the 5-HT4 receptor. The SAR studies revealed several key structural features that govern the potency and efficacy of these compounds. Modifications were made at various positions of the imidazo[1,5-a]pyridine core and the side chains attached to it.
| Structural Modification Area | Impact on Activity | Objective of Modification |
|---|---|---|
| Substituents on the pyridine (B92270) ring | Significant influence on receptor binding affinity. | Enhance potency and selectivity for the 5-HT4 receptor. |
| Linker between the core and terminal moiety | Critical for pharmacokinetic properties. | Optimize brain penetration and metabolic stability. |
Impact of Substituents on Biological Potency
The biological potency of compounds based on the imidazo[1,5-a]pyridine scaffold is significantly influenced by the nature and position of various substituents. Research into a series of imidazo[1,5-a]pyridine-benzimidazole hybrids has provided valuable insights into these structure-activity relationships (SAR), particularly concerning their cytotoxic activity against human tumor cell lines. rsc.org
A study involving the synthesis and evaluation of these hybrid molecules demonstrated that substitutions on the benzimidazole moiety, which is attached to the imidazo[1,5-a]pyridine core, play a critical role in determining their anti-proliferative efficacy. rsc.org The general structure involves an imidazo[1,5-a]pyridine ring connected to a benzimidazole ring, with various substituents placed on the benzimidazole portion.
Initial evaluations revealed that compounds with a methyl group on the benzimidazole ring exhibited notable cytotoxic activity. rsc.org For instance, compound 5d , which features a methyl group at the R¹ position of the benzimidazole ring and a hydrogen at the R position of the imidazo[1,5-a]pyridine core, showed significant growth inhibition across a panel of cancer cell lines, with GI₅₀ values ranging from 1.06 to 14.9 μM. rsc.org
Further exploration of the substituent effects on the benzimidazole ring indicated that the introduction of a trifluoromethyl (-CF₃) group could enhance potency. Compound 5l , which has a trifluoromethyl group at the R¹ position, displayed superior cytotoxic activity compared to many other analogues, with GI₅₀ values in the range of 0.43 to 7.73 μM. rsc.org This suggests that a strong electron-withdrawing group at this position is favorable for biological activity.
The position of the substituent on the benzimidazole ring also appears to be a key determinant of potency. The research highlights the differential effects of substituents, guiding the design of more potent derivatives for potential therapeutic applications. rsc.org Molecular docking simulations suggest that these compounds bind to the colchicine binding site of tubulin, and their antiproliferative activity is consistent with these interactions. rsc.org
The following table summarizes the structure-activity relationship findings for selected imidazo[1,5-a]pyridine-benzimidazole hybrids against the NCI-H460 non-small cell lung cancer cell line. rsc.org
| Compound | R (Imidazo[1,5-a]pyridine) | R¹ (Benzimidazole) | GI₅₀ (μM) against NCI-H460 rsc.org |
| 5d | H | CH₃ | 1.06 |
| 5l | H | CF₃ | 0.43 |
Advanced Material Applications and Optoelectronic Properties of Imidazo 1,5 a Pyridine Derivatives
Luminescent and Emissive Properties
Imidazo[1,5-a]pyridine (B1214698) derivatives are recognized for their notable emissive behaviors, which are foundational to their application in optoelectronic devices. researchgate.netresearchgate.net These compounds exhibit intense fluorescence and their optical properties can be finely tuned, making them a versatile class of materials for light-emitting applications. mdpi.com The core structure's rigidity and aromaticity contribute to its favorable photophysical characteristics. uni-giessen.de
A key feature of many imidazo[1,5-a]pyridine derivatives is their emission in the blue region of the electromagnetic spectrum. This characteristic is highly sought after for applications in full-color displays and solid-state lighting. For instance, certain 1,3-disubstituted imidazo[1,5-a]quinolines and -isoquinolines have been specifically identified as blue emitters. researchgate.net
Research has demonstrated that derivatives can be engineered to produce sky-blue and deep-blue light. A study on a 3-(2-methoxyphenyl)-5-methyl-1-(6-methylpyridin-2-yl)H-imidazo[1,5-a]pyridine (Me-impy) derivative showed a blue emission with a maximum wavelength (λem) of approximately 436-440 nm in solution. unito.ittandfonline.com Similarly, other synthesized heterocyclic products based on the imidazo[1,5-a]pyridine scaffold exhibit promising blue luminescence with emission maxima centered around 450-460 nm.
Table 1: Blue Fluorescence Emission Data for Selected Imidazo[1,5-a]pyridine Derivatives This table presents data for derivatives of the core imidazo[1,5-a]pyridine structure to illustrate the blue-emitting properties characteristic of this compound family.
| Compound Derivative | Emission Maxima (λem) | Solvent/State | CIE Coordinates (x, y) |
|---|---|---|---|
| Me-impy | ~436-440 nm | Solution (MeCN) | N/A |
| IP-PPI based OLED (non-doped) | Deep-Blue | Solid-State Device | (0.153, 0.097) |
| IP-DPPI based OLED (non-doped) | Deep-Blue | Solid-State Device | (0.154, 0.114) |
| ImPy-3 based OLED | Sky-Blue | Solid-State Device | (0.16, 0.22) |
Imidazo[1,5-a]pyridine derivatives are frequently characterized by large Stokes shifts, which is the difference between the maxima of the absorption and emission spectra. uni-giessen.de This property is advantageous in optical applications as it minimizes self-absorption, leading to clearer and more efficient light emission. Several studies have reported Stokes shifts greater than 5000 cm⁻¹ for this class of compounds. uni-giessen.de One derivative featuring an anthracene (B1667546) substituent displayed a particularly large Stokes shift of approximately 11,000 cm⁻¹. unito.it Another probe based on the scaffold was noted for its large Stokes shift of 174 nm.
The photoluminescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is another critical parameter. Imidazo[1,5-a]pyridines can exhibit high quantum yields, although the efficiency is highly dependent on the molecular structure and environment. nih.gov For example, the blue-emitting Me-impy derivative was found to have a high photoluminescence quantum yield of 0.4 in solution. unito.ittandfonline.com Quantum yields for some derivatives have been reported to be as high as 64%. The quantum yield can be significantly influenced by the nature and position of chemical substituents on the core structure. nih.gov
Table 2: Stokes Shift and Quantum Yield Data for Imidazo[1,5-a]pyridine Derivatives This table provides representative data for various derivatives to highlight the characteristic large Stokes shifts and variable quantum yields of the imidazo[1,5-a]pyridine family.
| Compound Derivative | Stokes Shift | Quantum Yield (Φ) | Solvent/State |
|---|---|---|---|
| General Imidazo[1,5-a]pyridines | > 5000 cm⁻¹ | N/A | N/A |
| Anthracene-substituted ImPy | ~11,000 cm⁻¹ | N/A | Solution |
| IPY-SO₂ Probe | 174 nm | N/A | Solution |
| Me-impy | N/A | 0.4 | Solution (MeCN) |
| Substituted 1-phenylimidazo[1,5-a]pyridines | Large | 0.02 - 0.44 | Solution (Acetonitrile) |
The electronic and optical properties of the imidazo[1,5-a]pyridine scaffold can be systematically modified by introducing different functional groups at various positions on the heterocyclic core. This tunability is a powerful tool for designing materials with specific emission colors, quantum yields, and other photophysical characteristics. uni-giessen.de
The position of substituents has a marked effect on the resulting properties. For instance, a study investigating a series of 1-phenylimidazo[1,5-a]pyridines with a carboxylic acid group on a 3-phenyl substituent found that changing the attachment point from the ortho to the para position significantly improved the optical properties. nih.gov Further modifications, such as extending the π-conjugated system or introducing different aryl groups, allowed for the enhancement of the emission quantum yield from as low as 2% to as high as 44%. nih.gov This demonstrates a strong dependence of the emission properties on the precise chemical structure, providing a clear pathway for the rational design of new derivatives for specific applications. nih.gov
Applications in Optoelectronic Devices
The favorable luminescent properties of imidazo[1,5-a]pyridine derivatives, such as Ethyl imidazo[1,5-a]pyridine-3-carboxylate, make them highly suitable for use as emitter materials in various optoelectronic devices. researchgate.netmdpi.com
Imidazo[1,5-a]pyridines have been successfully incorporated as the emissive component in Organic Light-Emitting Diodes (OLEDs). researchgate.net Their high fluorescence and, particularly, their capacity for efficient blue emission address a critical need in the development of full-color displays and white lighting, as stable and efficient blue emitters remain a challenge in OLED technology.
Researchers have fabricated multilayer OLEDs using these compounds as the emitter. In one example, an OLED using an anthracene-functionalized imidazo[1,5-a]pyridine as the emitter produced a greenish-yellow light and demonstrated good performance metrics, including a luminous efficiency of 4.4 cd/A, a power efficiency of 2.2 lm/W, and an external quantum efficiency (EQE) of 3.2%. unito.it In another study focused on deep-blue emitters, non-doped OLEDs based on an imidazo[1,2-a]pyridine (B132010) derivative achieved impressive EQEs of up to 6.13% with CIE coordinates of (0.153, 0.078), showcasing their potential for high-performance devices.
Table 3: Performance of OLEDs Incorporating Imidazo[1,5-a]pyridine Emitter Derivatives This table summarizes the performance metrics of various OLEDs that utilize derivatives from the broader imidazopyridine family as the light-emitting material.
| Emitter Derivative | Max. EQE (%) | Power Eff. (lm/W) | Luminous Eff. (cd/A) | Emission Color | CIE (x, y) |
|---|---|---|---|---|---|
| ImPy-Anthracene | 3.2 | 2.2 | 4.4 | Greenish-Yellow | (0.34, 0.45) |
| IP-PPI (40 wt% doped) | 5.23 (at 10000 cd/m²) | N/A | N/A | Deep-Blue | (0.154, 0.077) |
| IP-DPPI (20 wt% doped) | 6.13 | N/A | N/A | Deep-Blue | (0.153, 0.078) |
| ImPy-3 | 4.3 | 4.7 | 8.4 | Sky-Blue | (0.16, 0.22) |
Beyond OLEDs, imidazo[1,5-a]pyridine derivatives have been explored for use in Light-Emitting Electrochemical Cells (LECs). LECs offer a simpler device architecture compared to OLEDs and can be fabricated using solution-based methods. tandfonline.com A study detailed the first application of a small molecule from the pyridilimidazo[1,5-a]pyridine family in an LEC. tandfonline.com
The specific compound, 3-(2-methoxyphenyl)-5-methyl-1-(6-methylpyridin-2-yl)H-imidazo[1,5-a]pyridine (Me-impy), which emits blue light in solution, was used as the active material. tandfonline.com Interestingly, while the solution emission was blue, the electroluminescence in the solid-state LEC device was red-shifted to the yellow region of the spectrum. This shift was attributed to aggregation effects in the solid film. This research highlights both the potential and the challenges of using these materials in LECs, providing valuable insights for the future design of small-molecule emitters for this technology. unito.ittandfonline.com
Organic Thin-Layer Field Effect Transistors (FETs)
Imidazo[1,5-a]pyridine derivatives are recognized for their potential in various technological applications, including organic thin-layer field-effect transistors (FETs). unito.it The inherent electronic properties of the imidazo[1,5-a]pyridine core, combined with the ability to modify its structure through targeted synthesis, make it a scaffold of interest for the development of novel organic semiconductors.
The performance of an organic FET is fundamentally dependent on the charge-transport capabilities of the semiconductor material used in its active layer. The molecular structure, crystalline packing, and electronic energy levels of the material are critical factors that determine its effectiveness. The planar, π-conjugated system of the imidazo[1,5-a]pyridine nucleus provides a foundation for efficient charge delocalization, which is a prerequisite for charge mobility.
Research into related compounds highlights the potential of this heterocyclic system in semiconductor applications. For instance, Imidazo[1,5-a]pyridine-3-carboxaldehyde, a close structural analog of the ethyl carboxylate derivative, has been specifically explored for its potential in creating advanced organic semiconductor materials due to its unique electronic properties. chemimpex.com The presence of functional groups at the 3-position of the imidazo[1,5-a]pyridine ring can significantly influence the molecule's intermolecular interactions and solid-state packing, which in turn affects the performance of the resulting FET. Strategic functionalization can enhance π-π stacking and improve thin-film morphology, leading to more efficient charge transport pathways. While specific performance data for this compound in FETs is not detailed in the available literature, the investigation of analogous compounds underscores the promise of the imidazo[1,5-a]pyridine-3-carboxylate framework for developing new materials for organic electronics.
Sensor Applications
The intense luminescence and stable scaffold of imidazo[1,5-a]pyridine derivatives make them excellent candidates for the development of fluorescent chemosensors. mdpi.comresearchgate.net Their compact shape and notable photophysical properties are well-suited for creating probes that can detect specific ions and analytes through changes in their fluorescence emission. mdpi.com
On–Off-Type Sensors for Metallic Ions and Analytes
Derivatives of the parent imidazopyridine structure are particularly effective as "on-off" type sensors. This sensing mechanism relies on a significant change in the fluorescence intensity—either a dramatic quenching ("turn-off") or enhancement ("turn-on")—upon binding to a target analyte. This pronounced optical response allows for the clear and selective detection of the target species.
While research on this compound as a specific sensor is emerging, extensive studies on closely related isomers, such as imidazo[1,2-a]pyridine-carboxylates, provide a clear blueprint for its potential application in detecting metallic ions. nih.govresearchgate.net These studies demonstrate that the carboxylate group is a key functional moiety for chelating with metal ions. nih.gov
For example, a methyl carboxylate derivative of imidazo[1,2-a]pyridine acts as a "turn-on" fluorescent sensor for zinc ions (Zn²⁺). nih.gov In its free state, the probe exhibits weak fluorescence. However, upon coordination with Zn²⁺, a rigid complex is formed, which suppresses non-radiative decay pathways and leads to a significant enhancement of fluorescence. Conversely, a related sodium carboxylate probe functions as a "turn-off" sensor for cobalt (Co²⁺) and copper (Cu²⁺) ions. nih.gov The coordination of these specific metal ions to the probe facilitates an electron or energy transfer process that quenches the fluorophore's emission. nih.gov
The selectivity and sensitivity of these sensors are noteworthy. The change in metal ion-specific binding can be attributed to the direct involvement of the carboxylate anion in the complex formation. nih.gov Furthermore, related imidazopyridine scaffolds have been engineered to create "turn-on" sensors for ferric ions (Fe³⁺) and "turn-off" sensors for mercuric ions (Hg²⁺), demonstrating the versatility of this heterocyclic system for detecting a range of environmentally and biologically important metal ions. rsc.org
The table below summarizes the performance of analogous imidazo[1,2-a]pyridine-carboxylate based sensors, illustrating the on-off sensing mechanism.
| Probe Type | Analyte | Fluorescence Response | Limit of Detection (LOD) |
| Methyl Carboxylate Derivative nih.gov | Zn²⁺ | Turn-On | 3.804 x 10⁻⁷ M |
| Sodium Carboxylate Derivative nih.gov | Co²⁺ | Turn-Off | 0.420 x 10⁻⁷ M |
| Sodium Carboxylate Derivative nih.gov | Cu²⁺ | Turn-Off | 0.304 x 10⁻⁷ M |
These findings strongly suggest that this compound, with its strategically positioned carboxylate group on the highly fluorescent imidazo[1,5-a]pyridine core, holds significant potential for the development of novel on-off type sensors for the selective detection of various metallic ions.
Future Research Directions and Translational Perspectives for Ethyl Imidazo 1,5 a Pyridine 3 Carboxylate
Development of Novel Synthetic Strategies with Enhanced Efficiency and Sustainability
While traditional methods for synthesizing the imidazo[1,5-a]pyridine (B1214698) core exist, they are often hampered by limitations such as low yields, harsh reaction conditions, expensive reagents, and multiple steps. researchgate.net The future of synthesizing ethyl imidazo[1,5-a]pyridine-3-carboxylate and its analogs lies in developing more efficient, cost-effective, and environmentally benign methodologies.
Future research should focus on:
Green Chemistry Approaches: Exploring microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption. researchgate.net The use of reusable heterogeneous catalysts, such as Montmorillonite K-10 clay, and solvent-free conditions are promising avenues for creating more sustainable synthetic protocols. researchgate.net
Transition-Metal-Free Reactions: Developing novel synthetic routes that avoid transition metals is crucial for applications in pharmaceuticals and electronics where metal contamination is a concern. Methods like iodine-mediated sp3 C-H amination offer an operationally simple, one-pot approach that can be performed on a gram scale. rsc.org
One-Pot, Multi-Component Reactions: Designing one-pot reactions where multiple components react sequentially to form the desired product streamlines the synthetic process, improves atom economy, and reduces waste. rsc.orgorganic-chemistry.org Copper-catalyzed tandem reactions and three-component coupling reactions are examples of efficient strategies that could be further optimized. organic-chemistry.org
C-H Functionalization: Direct C-H functionalization of the imidazo[1,5-a]pyridine core is a powerful tool for creating diverse derivatives without the need for pre-functionalized starting materials, offering a more atom-economical approach. acs.org
| Strategy | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation; often solvent-free. | Reduced reaction time, increased energy efficiency. | researchgate.net |
| Transition-Metal-Free C-H Amination | Iodine-mediated oxidative annulation. | Avoids metal catalysts, operationally simple, scalable. | rsc.org |
| Copper-Catalyzed Tandem Reaction | Condensation-amination-oxidative dehydrogenation process. | High yields, uses O2 as a clean oxidant. | organic-chemistry.org |
| Denitrogenative Transannulation | Reaction of pyridotriazoles with nitriles using a catalyst like BF3·Et2O. | Provides a novel route to the scaffold. | organic-chemistry.org |
Exploration of Undiscovered Biological Activities and Therapeutic Targets
The imidazo[1,5-a]pyridine scaffold is considered a "privileged pharmacophoric scaffold" due to its presence in numerous biologically active compounds. beilstein-journals.org Derivatives have shown promise as potent and selective RORc inverse agonists for treating autoimmune diseases, and as antitumor agents. beilstein-journals.orgnih.gov However, the full therapeutic potential of this compound derivatives remains largely untapped.
Future investigations should be directed towards:
Broad-Spectrum Screening: Systematic screening of a diverse library of this compound derivatives against a wide range of biological targets, including kinases, proteases, and nuclear receptors.
Targeting Infectious Diseases: Given the activity of related imidazopyridines against various pathogens, exploring the antibacterial, antifungal, and antiviral potential of these compounds is a logical next step. researchgate.net For instance, related compounds have been investigated for activity against Mycobacterium tuberculosis. nih.govrsc.org
Neurodegenerative Diseases: The structural similarity of the imidazopyridine core to endogenous purines suggests potential interactions with neurological targets. researchgate.net Investigating their efficacy in models of diseases like Alzheimer's or Parkinson's could reveal new therapeutic avenues.
DNA-Interacting Agents: The development of imidazo[1,5-a]pyridine-PBD (pyrrolobenzodiazepine) conjugates has shown that this scaffold can be used to create DNA-directed alkylating agents with significant antitumor activity. johnshopkins.edu Further exploration of different cytotoxic warheads and linker strategies could lead to more potent and selective cancer therapies.
Design and Synthesis of Advanced Functional Materials
The unique photophysical properties of the imidazo[1,5-a]pyridine core make it an attractive candidate for the development of advanced functional materials. researchgate.netrsc.org These compounds are known for their luminescence, high Stokes shift, and good photostability. researchgate.net
Future research in materials science could focus on:
Organic Light-Emitting Diodes (OLEDs): Derivatives exhibiting dual-state emission and high photoluminescence quantum yields in the solid state are promising candidates for use in optoelectronic devices. researchgate.net
Fluorescent Probes and Sensors: The sensitivity of the emission properties to the local environment can be exploited to design chemosensors for detecting metal ions, pH changes, or biologically important molecules like glutathione (B108866) and cysteine. beilstein-journals.orgnih.gov
Coordination Polymers and Metal-Organic Frameworks (MOFs): The imidazo[1,5-a]pyridine scaffold can act as a versatile ligand for various metal ions, including Zn(II), Cu(I/II), and Ir(III). nih.gov The resulting coordination polymers can have interesting structural, luminescent, and catalytic properties. nih.gov Research into their use for heavy metal removal from water has also been initiated. researchgate.net
Redox-Active Materials: The synthesis of N-heterocyclic olefins (NHOs) based on the imidazo[1,5-a]pyridine scaffold has led to novel redox-active systems that can be oxidized to form fluorescent radical cations, expanding the scope of fluorescent organic radicals. nih.gov
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating the discovery and optimization of new molecules. For the imidazo[1,5-a]pyridine scaffold, computational tools have already been employed to understand structural parameters, electronic properties, and reaction mechanisms. researchgate.netnih.gov
Future efforts should intensify this integration by:
Structure-Activity Relationship (SAR) Studies: Using molecular docking and quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel this compound derivatives and guide the synthesis of more potent and selective compounds. johnshopkins.edunih.gov
Predicting Photophysical Properties: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to predict the absorption and emission spectra, quantum yields, and other photophysical properties of new derivatives for materials applications. researchgate.net This allows for the in silico screening of candidates before undertaking complex synthesis.
Mechanism Elucidation: Using computational chemistry to investigate the transition states and energy profiles of potential synthetic reactions, thereby helping to optimize reaction conditions and develop more efficient pathways. nih.gov For example, DFT calculations have been used to compare the favorability of different cyclization pathways. nih.gov
| Computational Method | Application Area | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Materials Science | Analysis of supramolecular π-stacked assemblies; understanding structural and electronic properties. | researchgate.netnih.gov |
| Molecular Docking | Drug Discovery | Explaining structure-activity relationships; understanding binding modes with biological targets (e.g., DNA, BRD9). | johnshopkins.edunih.gov |
| DFT/DLPNO-CCSD(T) | Reaction Mechanism | Evaluating transition state energies to predict reaction pathways (e.g., 5-exo-dig vs. 6-endo-dig cyclization). | nih.gov |
Challenges and Opportunities in Scaling Up Production and Application
Translating a promising compound from the laboratory to industrial-scale production and real-world application presents a distinct set of challenges and opportunities.
Challenges:
Cost of Starting Materials: The availability and cost of substituted 2-aminopyridine (B139424) precursors can be a significant hurdle for large-scale synthesis.
Harsh Reagents and Purification: Some established synthetic routes rely on harsh reagents or require complex chromatographic purification, which are not ideal for industrial-scale production. researchgate.netbeilstein-journals.org
Process Optimization: Scaling up reactions from milligram or gram scales to kilogram scales often requires extensive process optimization to maintain yield and purity while ensuring safety and cost-effectiveness.
Opportunities:
Scalable Synthetic Routes: The development of one-pot, transition-metal-free, and high-yielding reactions provides a clear opportunity for more efficient and scalable production. rsc.org The demonstrated success of gram-scale synthesis for certain methods is a promising indicator. rsc.org
Flow Chemistry: Implementing continuous flow chemistry processes could offer better control over reaction parameters, improve safety, and facilitate easier scaling compared to traditional batch processing.
Versatile Platform: The imidazo[1,5-a]pyridine scaffold is a versatile platform that can be readily functionalized. researchgate.net This allows for the creation of large libraries of compounds, increasing the probability of discovering molecules with optimal properties for a specific application, be it a therapeutic drug or a high-performance material.
Q & A
Q. What are the common synthetic routes for Ethyl imidazo[1,5-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions starting from aminomethyl pyridine derivatives. A key route involves condensation with ethyl oxalyl chloride followed by formylation (Vilsmeier reaction) and reductive amination to introduce substituents . Optimization often focuses on catalyst selection (e.g., KHSO₄ for similar pyrazolo[1,5-a]pyrimidine syntheses ), solvent polarity, and temperature control. For example, anhydrous THF or DMF under nitrogen atmosphere improves yields in nucleophilic substitutions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via flash chromatography (e.g., petroleum ether/EtOAc gradients) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?
- Methodology : Use ¹H/¹³C NMR to identify the ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and imidazo-pyridine aromatic protons (δ 7.5–9.0 ppm in ¹H NMR). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂N₂O₂: 216.2 Da) . IR spectroscopy verifies ester C=O stretching (~1720 cm⁻¹) .
- Advanced Tip : Heteronuclear 2D-NMR (HSQC, HMBC) resolves ambiguities in complex derivatives, such as distinguishing regioisomers .
Advanced Research Questions
Q. How can researchers address contradictions in reported yields when using different catalysts for synthesizing derivatives of this compound?
- Methodology : Systematic screening of Lewis acids (e.g., AlCl₃ vs. FeCl₃) and Brønsted acids (e.g., KHSO₄ vs. H₂SO₄) under controlled conditions (solvent, temperature) identifies optimal catalysts. For example, AlCl₃ enables regioselective Friedel-Crafts acylation at the C-3 position .
- Data Analysis : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., catalyst loading, reaction time). Compare yields from analogous pyrazolo[1,5-a]pyrimidine syntheses to infer scalability challenges.
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculates electron density maps to identify electrophilic centers (e.g., the ester carbonyl or cyano group in derivatives) . Molecular docking predicts binding affinities for biological targets (e.g., GABA receptors) .
- Case Study : A computational reaction coordinate diagram justified AlCl₃-catalyzed acylation mechanisms in imidazo[1,2-a]pyridines, guiding experimental validation .
Q. How can regioselective functionalization at the C-3 position of the imidazo[1,5-a]pyridine core be achieved, and what are the mechanistic considerations?
- Methodology : Friedel-Crafts acylation with catalytic AlCl₃ selectively acetylates the C-3 position due to electron-rich aromatic systems . Reductive amination or Grignard reactions further diversify substituents .
- Mechanistic Insight : The C-3 position’s nucleophilicity is enhanced by resonance from the adjacent nitrogen atoms, facilitating electrophilic attack .
Q. What strategies resolve discrepancies between theoretical and experimental yields in synthesizing analogs of this compound?
- Methodology : Analyze side reactions (e.g., hydrolysis of ester groups) via LC-MS. Optimize workup protocols: For example, rapid extraction with EtOAc minimizes ester degradation .
- Case Study : In triazolo[1,5-a]pyridine synthesis, slow evaporation of hexane/EtOAc mixtures yielded high-purity crystals, avoiding losses during rapid precipitation .
Q. How can the biological activity of this compound derivatives be systematically evaluated using in silico and in vitro approaches?
- Methodology : In silico : Use molecular docking (AutoDock Vina) to screen derivatives against targets like cannabinoid CB2 receptors or GABA receptors . In vitro : Perform cytotoxicity assays (MTT) and enzyme inhibition studies (e.g., kinase assays) .
- Data Integration : Cross-validate computational predictions with SPR (Surface Plasmon Resonance) binding assays to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
